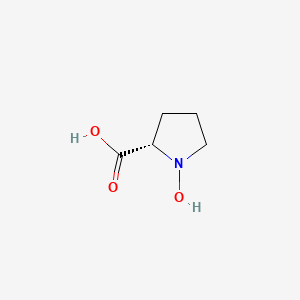
L-Proline, 1-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, 1-hydroxy- is a natural product found in Prunus domestica with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C5H9NO3
- Molecular Weight : 131.13 g/mol
- IUPAC Name : N-hydroxy-L-proline
- CAS Number : 22795248
L-Proline, 1-hydroxy- is characterized by its hydroxyl group, which enhances its reactivity and ability to form hydrogen bonds, making it a versatile building block in organic synthesis and medicinal chemistry .
Inhibition of Amino Acid Transporters
Recent studies have identified L-Proline, 1-hydroxy- as a promising scaffold for developing inhibitors targeting solute carrier family transporters, specifically SLC1A4 and SLC1A5. These transporters are implicated in various pathophysiological processes, including cancer and neurological disorders.
- Study Findings :
Role in Collagen Synthesis
L-Proline, 1-hydroxy-, as a hydroxyproline derivative, plays a crucial role in collagen stability and synthesis. It is involved in the post-translational modification of collagen, which is vital for maintaining the structural integrity of connective tissues.
- Applications :
Metabolic Studies
L-Proline, 1-hydroxy- is involved in proline metabolism, which has implications for understanding metabolic diseases. Its role as a signaling molecule suggests that it may influence cellular energy status and metabolic pathways.
- Research Insights :
Enzymatic Assays
The compound has been utilized in enzymatic assays to quantify proline concentrations accurately. This application is particularly relevant in plant sciences where proline levels can indicate stress responses.
- Methodology :
Case Study 1: Development of Hydroxyproline Derivatives
Researchers synthesized a series of hydroxyproline derivatives to explore their potential as pharmacological agents against amino acid transporters. The study included computational modeling to predict molecular interactions and was validated through functional assays demonstrating significant inhibitory effects on targeted transporters .
Case Study 2: Impact on Cancer Cell Lines
In vitro studies demonstrated that L-Proline, 1-hydroxy-, when used as part of synthetic pathways for spiro-oxindole derivatives, exhibited anticancer properties against colorectal and hepatocellular carcinoma cell lines. The mechanism involved azomethine ylide generation leading to bioactive compound formation .
Analyse Chemischer Reaktionen
2.1. Preparation from Hydrolyzed Gelatin
A patented method involves acetylating hydrolyzed gelatin, followed by benzoylation and hydrolysis to yield 1-hydroxy-L-proline . Key steps include:
-
Acetylation : Treatment of hydrolyzed gelatin with acetyl chloride under alkaline conditions.
-
Benzoylation : Reaction with benzoyl chloride at 0–5°C to protect hydroxyl groups.
-
Hydrolysis : Acidic (HCl) or alkaline (NaOH) hydrolysis to remove protecting groups.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Acetyl chloride, NaOH | Acetylation |
| 2 | Benzoyl chloride, 0–5°C | Blocking hydroxyl groups |
| 3 | HCl or NaOH | Deprotection |
2.2. Alternative Routes
Hydroxy-L-proline derivatives can be synthesized via epoxidation and hydrogenolysis, as demonstrated in the preparation of prolinol inhibitors . This involves:
-
Epoxidation : Reaction with mCPBA to form 3,4-epoxide intermediates.
-
Hydrogenolysis : Reduction using palladium catalysts to yield hydroxylated products.
3.1. Stability and Hydrolysis
1-Hydroxy-L-proline undergoes hydrolysis under acidic or alkaline conditions, yielding free hydroxyproline or N-acetyl derivatives . The acidic hydrolysis removes acetyl/benzoyl protecting groups, while alkaline conditions generate N-acetylhydroxy-L-proline.
4.2. Interaction with HIF-1α Pathway
Hydroxyproline, derived from 1-hydroxy-L-proline, stabilizes HIF-1α by inhibiting its degradation . This regulation is pivotal in hypoxic conditions, influencing tumor survival and metabolism.
Eigenschaften
Molekularformel |
C5H9NO3 |
|---|---|
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
(2S)-1-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-2-1-3-6(4)9/h4,9H,1-3H2,(H,7,8)/t4-/m0/s1 |
InChI-Schlüssel |
FGMPLJWBKKVCDB-BYPYZUCNSA-N |
SMILES |
C1CC(N(C1)O)C(=O)O |
Isomerische SMILES |
C1C[C@H](N(C1)O)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















